molecular formula C17H14O3 B14675456 2-Phenoxy-5-phenylpenta-2,4-dienoic acid CAS No. 40136-22-9

2-Phenoxy-5-phenylpenta-2,4-dienoic acid

Cat. No.: B14675456
CAS No.: 40136-22-9
M. Wt: 266.29 g/mol
InChI Key: HIUHEAZMEQBYNA-UHFFFAOYSA-N
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Description

2-Phenoxy-5-phenylpenta-2,4-dienoic acid is a chemical compound known for its unique structure and properties. It is a member of the styrene family and is characterized by the presence of both phenoxy and phenyl groups attached to a penta-2,4-dienoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid typically involves the reaction of phenoxy and phenyl derivatives with penta-2,4-dienoic acid. One common method includes the use of benzene in the presence of trifluoromethanesulfonic acid, which facilitates the addition of benzene molecules to the diene acid, followed by intramolecular acylation . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-5-phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions include 5,5-diphenylpent-2-enoic acid, tetralone, and indanone derivatives . These products are often characterized by their distinct chemical and physical properties, making them useful in further applications.

Scientific Research Applications

2-Phenoxy-5-phenylpenta-2,4-dienoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation . This makes it a valuable tool in the study of cancer biology and the development of targeted therapies.

Comparison with Similar Compounds

Similar Compounds

  • Cinnamylidene acetic acid
  • 5-Phenyl-2,4-pentadienoic acid
  • 2,4-Pentadienoic acid, 5-phenyl-

Uniqueness

Compared to similar compounds, 2-Phenoxy-5-phenylpenta-2,4-dienoic acid stands out due to its dual phenoxy and phenyl groups, which impart unique chemical properties and reactivity. This structural uniqueness enhances its potential for diverse applications in scientific research and industry .

Properties

CAS No.

40136-22-9

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

2-phenoxy-5-phenylpenta-2,4-dienoic acid

InChI

InChI=1S/C17H14O3/c18-17(19)16(20-15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-13H,(H,18,19)

InChI Key

HIUHEAZMEQBYNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C(=O)O)OC2=CC=CC=C2

Origin of Product

United States

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